molecular formula C5H13ClN2O2 B1448141 2-(2-aminoethoxy)-N-methylacetamide hydrochloride CAS No. 1432678-77-7

2-(2-aminoethoxy)-N-methylacetamide hydrochloride

Cat. No. B1448141
CAS RN: 1432678-77-7
M. Wt: 168.62 g/mol
InChI Key: HSPBSXXXIIJPNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, a synthetic reaction to produce [2- (2-aminoethoxy)ethoxy] acetic acid (AEEA) derivatives has been reported . This synthetic reaction does not require isolation and purification of intermediates .

Scientific Research Applications

Kinetics and Mechanism of Hydrolysis

N-methylacetamide derivatives have been studied to understand their hydrolysis kinetics and mechanisms in high-temperature water, revealing significant insights into the behavior of similar compounds in aqueous solutions. Such studies help in understanding the stability and reactivity of amide bonds under varying conditions, which is crucial for pharmaceutical and industrial applications (Duan, Dai, & Savage, 2010).

Synthesis of Alpha-ketoamides

Research on the efficient synthesis of alpha-ketoamides via acyl chlorides and alpha-isocyanoacetamides reactions opens new pathways for producing bioactive compounds. Such synthetic routes offer potential for developing novel therapeutic agents (Mossetti, Pirali, Tron, & Zhu, 2010).

Infrared Spectroscopy and Molecular Dynamics

Studies involving N-methylacetamide derivatives have contributed to the understanding of noncovalent bonds and molecular dynamics. These findings are applicable in designing drugs and understanding protein folding, as these compounds serve as models for peptide bonds in proteins (Adhikari & Scheiner, 2012).

Understanding Molecular Interactions

Investigations into the interactions between amide derivatives and S-containing molecules provide insights into the nature of peptide and protein interactions with other biomolecules. Such studies have implications for designing drugs with specific targeting mechanisms (Scheiner, 2012).

Synthesis and Characterization of Derivatives

The synthesis and characterization of N-methylacetamide derivatives, such as 2-hydroxy-N-methyl-N-phenyl-acetamide, demonstrate the diverse potential of these compounds in developing new materials and drugs with specified properties (Zhong-cheng & Wan-yin, 2002).

properties

IUPAC Name

2-(2-aminoethoxy)-N-methylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.ClH/c1-7-5(8)4-9-3-2-6;/h2-4,6H2,1H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPBSXXXIIJPNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-aminoethoxy)-N-methylacetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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